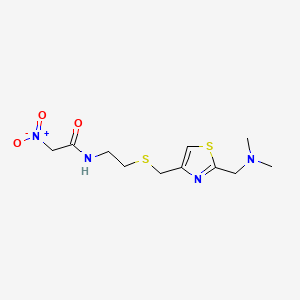

Nizatidine Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nizatidine is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Nizatidine belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .

Synthesis Analysis

A robust process for the synthesis of Nizatidine involves the cyclocondensation of 2-(dimethylamino)ethanethioamide with ethyl bromopyruvate, followed by reduction and then coupling with cysteamine hydrochloride . The reaction of ranitidine with nitrites in meat has been shown to produce NDMA and methyl furan cation as products .Molecular Structure Analysis

The molecular formula of Nizatidine Amide is C11H18N4O3S2 . It belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .Chemical Reactions Analysis

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .Physical and Chemical Properties Analysis

Nizatidine is a histamine H2 receptor antagonist. This compound belongs to the class of organic compounds known as 2,4-di-substituted thiazoles .Applications De Recherche Scientifique

Traitement de l'ulcère peptique

Nizatidine Amide a été utilisé dans la formulation de microballons mucoadhésifs pour le traitement des ulcères peptiques . Les microballons mucoadhésifs ont été préparés en utilisant une combinaison de complexation polymère-polymère (PAA-PVP) en utilisant la méthode de diffusion de solvant . Ce système de délivrance gère le taux de libération de la nizatidine, prolongeant le temps de vidange gastrique et assurant la disponibilité du médicament au site d'absorption pendant la période souhaitée .

Amélioration de la biodisponibilité

Les microballons mucoadhésifs de this compound ont également le potentiel d'améliorer la biodisponibilité du médicament . En contrôlant la libération de la nizatidine et en prolongeant le temps de vidange gastrique de la forme posologique, la biodisponibilité du médicament peut être améliorée .

Synthèse chimiosélective

this compound peut être utilisé dans la synthèse chimiosélective . L'activation des amides, qui implique l'activation sélective des amides pour réaliser de puissantes transformations dans des conditions douces, est devenue un domaine de recherche important . This compound, en tant qu'amide, peut potentiellement être activé et utilisé dans ce contexte .

Déshydratation en nitriles

La déshydratation des amides, y compris this compound, en nitriles est une voie fondamentale pour la synthèse des nitriles en chimie organique . Ce processus est efficace, propre et a été largement

Mécanisme D'action

Target of Action

Nizatidine Amide primarily targets the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The compound also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production . This action can affect downstream effects such as the digestion and absorption of food.

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of this compound, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid production. By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production . This reduction can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food in the stomach can affect the absorption and subsequent effectiveness of the compound. Additionally, certain manufacturing processes and components used in the formulation of the drug can potentially lead to the formation of nitrosamine impurities , which are known carcinogens. Therefore, it’s crucial to have stringent control strategies during the manufacturing process to ensure the safety and efficacy of the drug.

Safety and Hazards

Orientations Futures

The detection of N-nitrosamine impurities in medicines, including Nizatidine, has posed a great challenge to manufacturers of drug products and regulators alike. The pharmaceutical industry should continue to work on potential mitigation strategies and generate additional scientific data to address the mechanistic gaps .

Analyse Biochimique

Biochemical Properties

Nizatidine Amide, like Nizatidine, is likely to interact with the histamine H2 receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, this compound may reduce stomach acid production

Cellular Effects

Based on its similarity to Nizatidine, it may influence cell function by reducing stomach acid production, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nizatidine, a related compound, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It’s plausible that this compound may exert its effects at the molecular level through a similar mechanism, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nizatidine, a related compound, is metabolized in the liver It’s plausible that this compound may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors

Propriétés

IUPAC Name |

N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJOOHIZNUJXJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188666-11-7 |

Source

|

| Record name | Nizatidine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIZATIDINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)

![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)

![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)